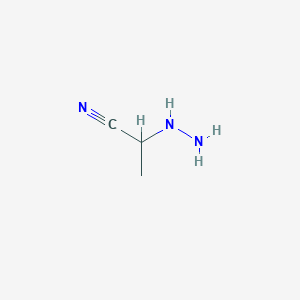

2-Hydrazinylpropanenitrile

Description

Contextualization within Hydrazine (B178648) and Nitrile Chemistry

The chemical behavior of 2-hydrazinylpropanenitrile is dictated by the interplay of its hydrazine and nitrile functionalities. The hydrazine group, a derivative of ammonia, is nucleophilic and basic, making it reactive towards electrophilic centers, particularly carbonyl compounds like aldehydes and ketones. It can also act as a reducing agent in certain contexts.

The nitrile group is a versatile functional group in its own right. It can undergo hydrolysis to form carboxylic acids or amides, or it can be reduced to form primary amines. libretexts.org The presence of both a nucleophilic hydrazine and an electrophilic (or reducible) nitrile within the same molecule allows for a diverse range of intramolecular and intermolecular reactions, positioning it as a unique building block for heterocyclic synthesis.

A common and efficient method for its preparation is through the Michael addition of hydrazine hydrate (B1144303) to acrylonitrile (B1666552). lookchem.comgoogle.com This reaction is typically high-yielding and uses readily available starting materials. lookchem.com

Significance as a Synthetic Intermediate and Building Block

The primary significance of this compound in academic and industrial research lies in its role as a synthetic intermediate. Its dual functionality allows it to act as a linchpin in the construction of more complex molecules, particularly heterocyclic systems.

Modular chemical assembly refers to a synthetic strategy where complex molecules are constructed from discrete, well-defined building blocks or "modules". berkeley.eduresearchgate.net This approach allows for systematic variation and optimization of the final structure. This compound is an exemplary molecular module because it contains two distinct reactive sites.

In a typical modular synthetic route, the hydrazine end of the molecule can first react with another molecule, for example, through condensation with an aldehyde. google.com This forms a new, larger intermediate while keeping the nitrile group intact for subsequent transformations. This step-wise, controlled reaction sequence is a hallmark of modular assembly, enabling the construction of diverse molecular libraries from a common core structure. nih.govnih.gov

This compound is a key precursor for a variety of complex molecular structures, most notably substituted pyrazoles. google.com Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are found in many compounds with significant biological activity, including pharmaceuticals and agricultural chemicals. google.com

A well-documented synthetic pathway involves the initial condensation of this compound with an aldehyde to form a 3-(2-alkylidenehydrazinyl)propanenitrile intermediate. google.comgoogleapis.com This intermediate can then undergo a base-promoted intramolecular cyclization. During this step, the nitrogen of the hydrazine attacks the carbon of the nitrile group, leading to the formation of a 5-amino-1-alkyl-1H-pyrazole ring system. google.com This strategy has been patented for the synthesis of pyrazole (B372694) derivatives used as primary intermediates in oxidative hair dyes. google.com

Furthermore, derivatives of this compound are crucial in the synthesis of significant active pharmaceutical ingredients. For instance, (R)-3-cyclopentyl-3-hydrazinylpropanenitrile is a key intermediate in the synthesis of Ruxolitinib, a potent Janus kinase (JAK) inhibitor used in the treatment of myelofibrosis and other conditions. google.com

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. nih.govyoutube.com This approach is widely used in drug discovery and materials science to screen for compounds with desired properties. cmu.edugoogle.com

The synthetic pathway for pyrazoles starting from this compound is highly amenable to combinatorial methods. google.com By using a diverse set of aldehydes in the initial condensation step, a large library of different 5-amino-1-alkyl-1H-pyrazole derivatives can be generated in parallel. google.com Each unique aldehyde introduces a different substituent (R-group) at the 1-position of the pyrazole ring, allowing for a systematic exploration of how this part of the molecule affects its properties. This modular and adaptable synthesis makes this compound a valuable tool for generating chemical libraries for high-throughput screening. google.comnih.gov

Historical Perspective of its Discovery and Early Applications

Early interest and applications, as evidenced by patent literature, have focused on its utility as a precursor for heterocyclic compounds. google.comgoogle.com Its ability to efficiently form pyrazole rings has made it a compound of interest for industries seeking novel dyes, pharmaceuticals, and agrochemicals where the pyrazole core is a common structural motif. google.com

Scope of Research Areas and Disciplines

Research and application involving this compound and its derivatives span several scientific disciplines:

Pharmaceutical Chemistry : It is a documented intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably the JAK inhibitor Ruxolitinib. google.com Its derivatives are also investigated for the preparation of novel fluoroglycoside derivatives of pyrazoles with potential medicinal applications. google.com

Organic Synthesis and Methodology : The compound serves as a model for studying reactions involving bifunctional molecules and for developing new synthetic routes to heterocyclic systems like pyrazoles and pyrazines. google.comwikipedia.org

Materials Science and Consumer Products : It is a key intermediate in the synthesis of 1-substituted-4,5-diaminopyrazole derivatives, which are important primary intermediates for creating a wide palette of colors in oxidative hair dyeing products. google.com

Agrochemicals : The pyrazole structure is a common feature in many pesticides and herbicides, making intermediates like this compound relevant to the agricultural chemistry sector. google.comcymitquimica.com

In-depth Analysis of this compound's Reaction Mechanisms and Reactivity

Providing a detailed and scientifically accurate article on the specific reaction mechanisms of this compound as outlined is not possible at this time. Extensive searches for specific research data on the nucleophilic addition, condensation, and intramolecular cyclization reactions of this compound did not yield the specific mechanistic details required to thoroughly address the requested sections and subsections.

The available scientific literature does not appear to contain specific studies on the mechanism of addition of this compound to nitrile oxides or nitrilimines, the formation of its imines and hydrazones through condensation, or its specific intramolecular cyclization pathways. General principles of nitrile and hydrazine reactivity are well-documented, but applying these to this specific molecule without experimental or computational data would be speculative and would not meet the required standard of scientific accuracy.

Further research and publication in the field of organic chemistry are needed to elucidate the precise reaction mechanisms and reactivity patterns of this compound.

Structure

3D Structure

Properties

Molecular Formula |

C3H7N3 |

|---|---|

Molecular Weight |

85.11 g/mol |

IUPAC Name |

2-hydrazinylpropanenitrile |

InChI |

InChI=1S/C3H7N3/c1-3(2-4)6-5/h3,6H,5H2,1H3 |

InChI Key |

RNSOPVHZWUNLFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)NN |

Origin of Product |

United States |

Iii. Reaction Mechanisms and Reactivity Patterns of 2 Hydrazinylpropanenitrile

Intramolecular Cyclization Pathways

Formation of s-Tetrazines

The synthesis of 1,2,4,5-tetrazines, commonly known as s-tetrazines, represents a significant application of 2-hydrazinylpropanenitrile in heterocyclic chemistry. These reactions are valued for their ability to construct the tetrazine core, a key structural motif in various functional materials and bioorthogonal chemistry. rsc.org The general approach involves the condensation of nitriles with a hydrazine (B178648) source, followed by oxidation.

Symmetrically 3,6-disubstituted 1,2-dihydro-1,2,4,5-tetrazines can be synthesized from the reaction of hydrazine hydrate (B1144303) with nitriles in the presence of sulfur. researchgate.net Subsequent oxidation of the dihydrotetrazine intermediate yields the corresponding 1,2,4,5-tetrazine. researchgate.net A Lewis acid-catalyzed, one-pot synthesis method has also been developed for producing both symmetrical and unsymmetrical s-tetrazines from nitriles and anhydrous hydrazine. nih.gov This method utilizes catalytic amounts of nickel(II) triflate or zinc(II) triflate to activate less reactive aliphatic nitriles towards nucleophilic attack by hydrazine. nih.gov

For the synthesis of unsymmetrical tetrazines, a thiol-catalyzed approach offers a versatile route. researchgate.net Furthermore, solid-phase synthesis methods have been developed to produce monosubstituted and disubstituted unsymmetrical tetrazines, which helps to avoid the formation of mixtures of symmetrical and unsymmetrical products often encountered in solution-phase synthesis. nih.govresearchgate.net

The formation of the s-tetrazine ring from this compound and another nitrile likely proceeds through the initial formation of an amidrazone. This intermediate then reacts with a second equivalent of a thioimidate ester (formed from the nitrile and a thiol catalyst), and subsequent oxidation leads to the formation of the tetrazine ring.

| Method | Reactants | Key Features | Product Type |

|---|---|---|---|

| Classical Pinner Synthesis | Aromatic Nitriles, Hydrazine | Two-step process involving condensation and oxidation. nih.gov | Symmetrical Aromatic Tetrazines |

| Lewis Acid Catalysis | Nitriles, Anhydrous Hydrazine, Ni(OTf)2 or Zn(OTf)2 | One-pot synthesis, suitable for aliphatic nitriles. nih.gov | Symmetrical and Unsymmetrical Tetrazines |

| Thiol-Catalyzed Synthesis | Two different nitriles, Hydrazine, Thiol catalyst | Formation of unsymmetrical tetrazines. researchgate.net | Unsymmetrical Tetrazines |

| Solid-Phase Synthesis | Resin-bound nitrile, Hydrazine, Second nitrile | High yields, avoids mixtures of products. nih.govresearchgate.net | Monosubstituted and Unsymmetrical Tetrazines |

Formation of Oxatriazinones

The reaction of this compound with isocyanates can lead to the formation of oxatriazinones, a class of heterocyclic compounds. While direct studies on this compound are limited, the general reaction between hydrazides and isocyanates provides a model for this transformation. The initial step involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of the isocyanate, forming a urea-type intermediate. Subsequent intramolecular cyclization, often facilitated by a catalyst or heat, results in the formation of the oxatriazinone ring. The specific regiochemistry of the cyclization would depend on which nitrogen of the hydrazine moiety participates in the ring closure.

Role of Intermediates in Reaction Mechanisms

The reactions of this compound are often governed by the formation of transient, highly reactive intermediates. Understanding the nature and behavior of these intermediates is crucial for elucidating reaction mechanisms and predicting product outcomes.

Carbocation Intermediates

Carbocations are reactive intermediates characterized by a carbon atom with a positive charge and an empty p orbital. youtube.com They are common in a variety of organic reactions and their stability is influenced by factors such as substitution and resonance. libretexts.orgyoutube.com Tertiary carbocations are generally more stable than secondary, which are more stable than primary carbocations. youtube.com Resonance stabilization, where the positive charge is delocalized over an adjacent pi system, significantly increases the stability of a carbocation. youtube.comyoutube.com

In the context of this compound reactions, carbocation intermediates could potentially form under acidic conditions, for instance, through the protonation of the nitrile group followed by rearrangement or fragmentation. However, the presence of the nucleophilic hydrazine moiety might favor alternative reaction pathways. The stability of any potential carbocation intermediate would be a key factor in determining its viability in a reaction mechanism. nih.govbeilstein-journals.org

Imidoyl Salts and Nitrilium Salts

Nitrilium ions are reactive intermediates that have been recognized in organic chemistry for many years and can exist as stable salts or be generated in situ. nih.govvu.nl They are versatile synthons for the preparation of imines and a wide range of heterocyclic compounds. researchgate.netvu.nl The generation of nitrilium ions can be achieved from various precursors, including amides and nitriles. vu.nl

In reactions involving this compound, the nitrile group can be activated by electrophiles, such as strong acids or Lewis acids, to form a nitrilium salt. This highly electrophilic intermediate can then undergo nucleophilic attack by various species, including the hydrazine moiety of another molecule of this compound, leading to dimerization or polymerization. Alternatively, intramolecular cyclization could occur if a suitable nucleophile is present within the same molecule. The formation of imidoyl salts, which are structurally related to nitrilium salts, can also be envisaged as key intermediates in the transformation of the nitrile group.

Nickel Hydrazine Complexes

Transition metals, particularly nickel, can form coordination complexes with hydrazine and its derivatives. chemijournal.comchemijournal.commdpi.com These complexes often exhibit distinct geometries, such as octahedral or square planar, depending on the ligands and the oxidation state of the nickel ion. mdpi.com The formation of nickel hydrazine complexes can significantly alter the reactivity of the hydrazine ligand.

In the context of this compound, the formation of a nickel(II) complex would involve the coordination of the hydrazine moiety to the nickel center. tandfonline.com This coordination can influence the nucleophilicity of the nitrogen atoms and potentially facilitate reactions at either the hydrazine or the nitrile group. For instance, in the synthesis of s-tetrazines catalyzed by nickel(II) triflate, a nickel hydrazine complex is likely a key intermediate. nih.gov The complexation of hydrazine to the nickel ion may increase its reactivity towards the nitrile, facilitating the initial nucleophilic addition step. The study of nickel hydrazine complexes, such as nickel hydrazine nitrate, provides insight into the coordination chemistry and stability of these species. at.uawikipedia.orgresearchgate.netsciencemadness.org

| Intermediate | Formation | Role in Mechanism |

|---|---|---|

| Carbocation | Protonation of a leaving group, rearrangement. libretexts.org | Highly reactive electrophile, can undergo rearrangement, substitution, or elimination. youtube.comlibretexts.org |

| Nitrilium Salt | Activation of a nitrile with an electrophile. vu.nl | Electrophilic species susceptible to nucleophilic attack, key in heterocycle synthesis. nih.govresearchgate.net |

| Nickel Hydrazine Complex | Coordination of hydrazine to a nickel(II) salt. chemijournal.commdpi.com | Modulates reactivity of the hydrazine ligand, facilitates catalytic cycles. nih.gov |

Factors Influencing Reactivity and Selectivity

The reactivity and selectivity of this compound in its various chemical transformations are influenced by a combination of electronic and steric factors. These factors dictate the rate of reaction and the preferential formation of one product over others.

The electronic properties of substituents on the reacting partners play a crucial role. For instance, in the formation of s-tetrazines, the presence of electron-withdrawing groups on the nitrile can enhance its electrophilicity, thereby accelerating the initial nucleophilic attack by the hydrazine. Conversely, electron-donating groups may decrease the reaction rate. The inherent electronic nature of the hydrazine moiety, with its lone pairs of electrons, makes it a potent nucleophile.

Steric hindrance can also significantly impact reactivity. researchgate.net Bulky substituents near the reaction center can impede the approach of the reacting molecules, slowing down the reaction rate. In the formation of coordination complexes, the size of the ligands and the metal ion will influence the geometry and stability of the resulting complex. acs.org

The choice of solvent and reaction temperature are also critical parameters. Solvents can influence the solubility of reactants and intermediates, and can also participate in the reaction mechanism. Temperature affects the rate of reaction, with higher temperatures generally leading to faster reactions, but can also influence the selectivity by favoring the formation of the thermodynamically more stable product. In some cases, microwave irradiation has been shown to shorten reaction times and improve yields. nih.gov

Steric and Electronic Effects

The structure of this compound features a central chiral carbon atom bonded to a methyl group, a hydrazine group, and a nitrile group. This arrangement has significant implications for its reactivity.

Electronic Effects: The hydrazine (-NHNH₂) and methyl (-CH₃) groups are both considered electron-donating groups. They increase the electron density on the central α-carbon, which can influence its susceptibility to nucleophilic or electrophilic attack. Conversely, the nitrile (-C≡N) group is strongly electron-withdrawing, which decreases the electron density on the α-carbon, making the attached proton more acidic and the carbon itself more electrophilic. This push-pull electronic environment is critical in determining the molecule's reaction pathways.

Steric Effects: The presence of four different substituents around the central carbon atom creates a sterically hindered environment. This steric bulk can impede the approach of large reagents, favoring reactions with smaller, less hindered species. For reactions proceeding through transition states, such as Sₙ2 mechanisms, the steric hindrance will increase the activation energy and slow the reaction rate compared to less substituted analogues.

Catalyst Influence

Given that the most probable synthetic route to this compound is a variant of the Strecker synthesis (reacting acetaldehyde, hydrazine, and a cyanide source), the influence of catalysts is paramount. Catalysts function by activating the reactants, typically the aldehyde, and facilitating the key bond-forming steps.

Acid Catalysis: Protic or Lewis acids can protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydrazine.

Base Catalysis: A base can deprotonate the hydrazine, increasing its nucleophilicity for the initial attack on the carbonyl carbon.

Organocatalysis: Chiral organocatalysts, such as those derived from amino acids (e.g., L-proline), can create a specific chiral environment around the reactants. This can induce stereoselectivity, leading to the preferential formation of one enantiomer of the product.

The choice of catalyst can significantly affect reaction rates and, in the case of chiral catalysts, the stereochemical outcome.

Table 1: Potential Catalyst Types for the Synthesis of this compound

| Catalyst Type | Example(s) | Mode of Action | Potential Outcome |

|---|---|---|---|

| Acid (Brønsted or Lewis) | Formic Acid, NH₄Cl, TiCl₄ | Activates the carbonyl group of the aldehyde for nucleophilic attack. | Increased reaction rate. |

| Organocatalyst | L-proline, Thiourea derivatives | Forms a transient, more reactive intermediate (e.g., iminium ion) in a chiral environment. | Potential for asymmetric induction, leading to an enantiomerically enriched product. |

| Metal Catalyst | Palladium complexes, Zirconium complexes | Coordinates with reactants to lower the activation energy of the reaction. | High efficiency and yields under mild conditions. chemistry-reaction.com |

Solvent Effects

Solvents play a crucial role by solvating reactants, intermediates, and transition states, which can dramatically alter reaction rates and mechanisms.

Polar Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with both the hydrazine and the carbonyl group, potentially stabilizing the reactants. They are particularly effective at stabilizing charged intermediates and transition states, which can accelerate reactions that proceed through ionic pathways.

Polar Aprotic Solvents (e.g., acetonitrile, DMF): These solvents can solvate cations well but are less effective at solvating anions. They are often used when a non-nucleophilic solvent is required. Acetonitrile, for instance, is a common solvent for reactions involving nitriles.

Nonpolar Solvents (e.g., toluene, hexane): These solvents are generally poor choices for reactions involving polar or charged species, such as the Strecker synthesis, as they cannot effectively stabilize the necessary intermediates. Solvent-free conditions have also been reported for some aminonitrile syntheses, which can be advantageous from an environmental and efficiency perspective.

Table 2: Predicted Influence of Solvents on Reactions of this compound

| Solvent Type | Key Characteristics | Predicted Effect |

|---|---|---|

| Polar Protic (e.g., Water, Methanol) | Can form hydrogen bonds; solvates both cations and anions well. | Favors reactions with ionic intermediates; may participate in side reactions (e.g., hydrolysis). |

| Polar Aprotic (e.g., Acetonitrile, DMSO) | High dielectric constant; solvates cations well. | Good general-purpose solvent for polar reactants without interfering via hydrogen bonding. |

| Nonpolar (e.g., Toluene, Hexane) | Low dielectric constant; does not solvate charged species well. | Generally disfavors the formation of polar or charged intermediates required for synthesis. |

| Solvent-Free | Reactants are mixed directly, often with heating. | Can lead to high reaction rates and simplified workup; potential for thermal degradation. |

Temperature and Pressure Optimization

The optimization of temperature and pressure is critical for maximizing product yield while minimizing side reactions and degradation.

Temperature: Many syntheses of α-aminonitriles are conducted at or below room temperature to control the exothermic nature of the reaction and to prevent side reactions, such as the polymerization of the aldehyde or the degradation of the product. nrochemistry.com However, in some cases, elevated temperatures are required to overcome the activation energy barrier, particularly with less reactive substrates. For nitrile condensation reactions, temperatures can range from 60–140 °C, with higher temperatures often needed for less electrophilic nitriles. organic-chemistry.org For this compound, the thermal lability of the hydrazine moiety would likely necessitate mild temperature conditions to prevent decomposition.

Pressure: While most aminonitrile syntheses are performed at atmospheric pressure, the application of high pressure can be a useful tool, particularly for reactions that are sterically hindered. High pressure can accelerate reactions that have a negative volume of activation, which is often the case for bond-forming reactions where multiple molecules combine into one.

Side Reactions and By-product Formation

Several potential side reactions can occur during the synthesis or subsequent handling of this compound, leading to the formation of impurities.

Retro-Ritter Reaction

The Ritter reaction involves the acid-catalyzed addition of a nitrile to a carbocation to form an N-alkyl amide. nrochemistry.comwikipedia.org The Retro-Ritter reaction is the microscopic reverse of this process: the acid-catalyzed fragmentation of an N-alkyl amide back into a nitrile and a carbocation. While not a side reaction in the synthesis of this compound itself, it could be a degradation pathway for N-substituted amide derivatives of the compound under strong acid conditions.

The mechanism would proceed as follows:

Protonation of the amide carbonyl oxygen by a strong acid.

Cleavage of the nitrogen-alkyl bond to release a stable carbocation.

Tautomerization and deprotonation of the remaining fragment to yield the nitrile.

This reaction is favored when the departing alkyl group can form a stable carbocation (e.g., tertiary or benzylic).

Hydrazine Degradation Pathways

The hydrazine moiety is susceptible to both oxidation and decomposition, which represent significant potential side reaction pathways.

Catalytic Decomposition: In the presence of certain metal catalysts, such as Raney nickel, platinum, or palladium, hydrazine can decompose. This decomposition can produce nitrogen gas, hydrogen, and ammonia. This is a critical consideration if hydrogenation or other metal-catalyzed reactions are performed on the molecule.

Wolff-Kishner Type Decomposition: The Wolff-Kishner reduction involves the conversion of a hydrazone (formed from an aldehyde or ketone and hydrazine) to an alkane under basic conditions at high temperatures. The mechanism involves the deprotonation of the hydrazone followed by the elimination of highly stable dinitrogen gas (N₂). While this compound is not a hydrazone, the inherent driving force for the elimination of N₂ from hydrazine derivatives suggests that under certain basic and thermal conditions, pathways leading to the cleavage of the C-N bond and the formation of N₂ could occur.

Advanced Characterization and Structural Elucidation of this compound and its Adducts

Following a comprehensive search for scientific literature and spectroscopic data, it has been determined that there is no publicly available experimental or theoretical information for the specific chemical compound “this compound.” Searches in chemical databases and scholarly articles did not yield any Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra, or any detailed research findings pertaining to its synthesis, characterization, or the formation of its adducts.

The strict requirement to generate content solely focused on the chemical compound “this compound” and to populate the article with specific data, such as chemical shifts, coupling constants, and infrared absorption bands, cannot be fulfilled without this foundational information. The creation of such scientifically accurate and detailed content necessitates access to published research that does not appear to exist for this particular molecule.

Therefore, the requested article, structured around the advanced characterization and structural elucidation of this compound, cannot be generated at this time. To proceed, it would be necessary to first obtain experimental data through laboratory synthesis and analysis of the compound. Should such data become available, the requested article could then be composed.

Iv. Advanced Characterization and Structural Elucidation of 2 Hydrazinylpropanenitrile and Its Adducts

Spectroscopic Techniques

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. This measurement allows for the determination of a compound's molecular weight with high accuracy and can provide information about its structure through fragmentation analysis. nih.gov The process involves ionizing the sample, separating the resulting ions based on their m/z ratio in a mass analyzer, and then detecting them.

Common ionization techniques suitable for pharmaceutical compounds like 2-Hydrazinylpropanenitrile and its derivatives include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). jchemrev.com ESI is particularly useful for liquid samples and can generate multiply charged ions from large biomolecules, while MALDI is well-suited for analyzing biopolymers and other organic molecules. jchemrev.com

In a typical analysis of this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition. The instrument measures the exact mass of the molecular ion, which can then be compared to the calculated theoretical mass. Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. jchemrev.com This fragmentation pattern serves as a molecular fingerprint, aiding in structural confirmation.

Table 1: Illustrative Mass Spectrometry Data for a Small Organic Molecule

| Parameter | Description | Example Value |

| Ionization Mode | The method used to generate ions. | Electrospray Ionization (ESI+) |

| Molecular Formula | The elemental composition of the compound. | C₃H₇N₃ |

| Calculated Mass | The theoretical exact mass based on the molecular formula. | 85.0640 Da |

| Observed m/z | The experimentally measured mass-to-charge ratio for the molecular ion [M+H]⁺. | 86.0718 Da |

| Mass Accuracy | The difference between the observed and calculated mass, typically in parts per million (ppm). | < 5 ppm |

| Key Fragments (MS/MS) | m/z values of significant daughter ions produced during fragmentation. | m/z 69, 42 |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet (190-400 nm) and visible (400-800 nm) light by a molecule. uobabylon.edu.iq This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. technologynetworks.com The technique is particularly sensitive to molecules containing chromophores—functional groups with valence electrons of low excitation energy, such as those with π-bonds or non-bonding orbitals.

The resulting UV-Vis spectrum is a plot of absorbance versus wavelength. For this compound, the nitrile (-C≡N) and hydrazine (B178648) (-NHNH₂) groups are the primary chromophores. Alkanes and simple amines typically exhibit σ → σ* transitions that occur at very short wavelengths (<150 nm), outside the range of standard spectrophotometers. uobabylon.edu.iq However, the presence of non-bonding electrons on the nitrogen atoms of the hydrazine group allows for n → σ* transitions, which typically appear in the 180-220 nm region. The nitrile group can also contribute to absorption in the far-UV region.

The solvent used for analysis is critical, as it must be transparent in the wavelength range of interest. uobabylon.edu.iq The position and intensity of absorption bands can be influenced by the solvent polarity and the pH of the solution, which can alter the electronic state of the molecule.

Table 2: Typical UV Absorption Ranges for Relevant Chromophores

| Chromophore | Electronic Transition | Approximate λmax (nm) |

| Amine (-NH₂) | n → σ | 195 |

| Nitrile (-C≡N) | n → π | ~160 |

| Alkene (C=C) | π → π* | 170-190 |

X-ray Diffraction Studies

X-ray diffraction (XRD) is a non-destructive technique fundamental to the characterization of crystalline solids. malvernpanalytical.com Every crystalline form of a compound produces a unique diffraction pattern, which arises from the constructive interference of X-rays scattered by the ordered arrangement of atoms in the crystal lattice. This pattern provides information on the crystal structure, phase composition, and other physical properties. malvernpanalytical.com XRD methods are broadly categorized into single-crystal and powder diffraction.

Single Crystal X-ray Diffraction (e.g., Compound 3a)

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement within a crystal. mdpi.comwikipedia.org The technique requires a single, high-quality crystal. By measuring the angles and intensities of the diffracted X-ray beams, a complete molecular structure can be determined, including bond lengths, bond angles, and intermolecular interactions. mdpi.com This level of detail is invaluable for establishing absolute configuration and understanding structure-property relationships. nih.gov

For an adduct like "Compound 3a," SCXRD analysis would begin with growing a suitable crystal. The crystal is then mounted on a diffractometer and irradiated with X-rays. The collected diffraction data is processed to determine the unit cell dimensions and the space group, which describes the crystal's symmetry. wikipedia.org The final step is structure solution and refinement, which generates a model of the electron density and the precise positions of all atoms in the structure. wikipedia.org

Table 3: Representative Crystallographic Data from a Single Crystal XRD Experiment

| Parameter | Description | Example Value (for a hypothetical adduct) |

| Chemical Formula | Elemental composition of the crystal unit. | C₁₅H₁₂N₂O · C₁₄H₁₄O₃ |

| Formula Weight | Molar mass of the chemical formula unit. | 454.51 g/mol |

| Crystal System | One of the seven crystal systems (e.g., monoclinic, orthorhombic). | Orthorhombic |

| Space Group | The group describing the symmetry of the crystal structure. | P2₁2₁2₁ |

| a, b, c (Å) | Dimensions of the unit cell. | a = 33.548(9), b = 26.422(6), c = 5.365(1) |

| V (ų) | Volume of the unit cell. | 4755.8(2) ų |

| Z | Number of formula units per unit cell. | 4 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |

X-ray Powder Diffraction (XRPD) (e.g., Compound 2 hexafluorophosphate, Ruxolitinib di-hydrate)

X-ray Powder Diffraction (XRPD) is used to analyze polycrystalline materials. mdpi.com Instead of a single crystal, the sample is a fine powder containing a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase, making XRPD a primary tool for identifying solid forms such as polymorphs, solvates (hydrates), and salts. mdpi.com It is widely used in the pharmaceutical industry for quality control, stability testing, and patent applications. mdpi.com

For instance, XRPD can distinguish between different salt forms, such as "Compound 2 hexafluorophosphate," and various solvated forms, like "Ruxolitinib di-hydrate." Each form will exhibit a distinct set of diffraction peaks at characteristic 2θ angles. While XRPD is predominantly used for qualitative phase identification, it can also be employed for quantitative analysis to determine the proportions of different crystalline forms in a mixture. mdpi.com

Table 4: Characteristic XRPD Peaks for a Hypothetical Crystalline Compound

| Position (°2θ) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.4 | 85 |

| 12.1 | 7.3 | 100 |

| 15.8 | 5.6 | 60 |

| 19.3 | 4.6 | 75 |

| 24.5 | 3.6 | 90 |

Thermal Analysis

Thermal analysis comprises a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. These methods are essential for characterizing the thermal stability, phase transitions, and purity of materials.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. tudelft.nlmalvernpanalytical.com DSC is highly sensitive to thermal events such as melting, crystallization, glass transitions, and solid-solid phase transitions. nih.gov

A DSC thermogram plots heat flow against temperature. Endothermic events, such as melting, appear as peaks where the sample absorbs heat. Exothermic events, such as crystallization or decomposition, appear as peaks in the opposite direction. For a crystalline compound, the DSC curve will show a sharp endothermic peak at its melting point (Tₘ). The area under this peak is proportional to the enthalpy of fusion (ΔHfus), which is the energy required to melt the solid. nih.gov

DSC is widely used in pharmaceutical development to characterize the solid form of an active pharmaceutical ingredient (API), assess its purity, and study its compatibility with excipients. nih.gov For example, analyzing a hydrated form like Ruxolitinib di-hydrate would likely show an initial endotherm corresponding to the loss of water, followed by the melting endotherm of the anhydrous form at a higher temperature. perkinelmer.com.arazom.com

Table 5: Illustrative Thermal Properties Determined by DSC

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Dehydration | 95.5 | 111.8 | - |

| Melting | 225.1 | 228.4 | 120.5 |

| Decomposition | 285.0 | 287.2 | - |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability, decomposition kinetics, and composition of materials. For a compound like this compound and its adducts, TGA can be employed to determine the temperatures at which decomposition events occur and to quantify the mass loss associated with each step.

The analysis involves heating a small amount of the sample on a precision balance inside a furnace with a controlled temperature program and atmosphere (e.g., nitrogen or air). The resulting TGA curve plots the percentage of mass remaining against the temperature. The derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and helps to pinpoint the temperatures of maximum decomposition rate.

A hypothetical thermal decomposition profile for this compound in an inert nitrogen atmosphere might exhibit a multi-stage degradation process. The initial weight loss could correspond to the volatilization of the compound or the loss of weakly bound molecules in an adduct. Subsequent, more significant weight loss at higher temperatures would indicate the cleavage of covalent bonds and the breakdown of the molecular structure. The final residue at the end of the analysis provides information on the amount of non-volatile material, such as carbonaceous char.

Hypothetical TGA Data for this compound

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | DTG Peak (°C) | Probable Lost Fragment |

|---|---|---|---|---|

| 1 | 150 - 250 | 32.9 | 225 | -N2H3 |

| 2 | 250 - 400 | 31.7 | 350 | -HCN |

| 3 | 400 - 600 | 25.4 | 480 | -C2H3 |

| Final Residue | > 600 | 10.0 | - | Char |

Note: The data in this table is hypothetical and serves as an example of typical TGA results.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For organic compounds, it typically quantifies the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). This analysis is critical for confirming the empirical formula of a newly synthesized compound like this compound and assessing its purity.

The most common method for C, H, and N determination is combustion analysis. A small, precisely weighed amount of the sample is combusted in a furnace at high temperatures in the presence of excess oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂ gas)—are separated and quantified by various detection methods, such as infrared spectroscopy and thermal conductivity. From the amounts of these products, the original percentages of C, H, and N in the sample are calculated.

The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's identity and purity.

For this compound, with a molecular formula of C₃H₇N₃, the theoretical elemental composition would be calculated as follows:

Molar Mass = (3 × 12.011) + (7 × 1.008) + (3 × 14.007) = 85.118 g/mol

%C = (3 × 12.011 / 85.118) × 100 = 42.33%

%H = (7 × 1.008 / 85.118) × 100 = 8.29%

%N = (3 × 14.007 / 85.118) × 100 = 49.38%

Elemental Analysis Data for this compound (C₃H₇N₃)

| Element | Theoretical (%) | Found (%) (Hypothetical) |

|---|---|---|

| Carbon (C) | 42.33 | 42.25 |

| Hydrogen (H) | 8.29 | 8.35 |

Lack of Specific Computational and Theoretical Data for this compound Precludes Article Generation

Despite a comprehensive search of scientific literature and computational chemistry databases, specific theoretical and computational studies focused solely on the chemical compound "this compound" are not publicly available. As a result, the generation of a detailed scientific article adhering to the requested outline is not possible at this time.

The inquiry sought in-depth information for an article structured around the computational and theoretical studies of this compound, with a specific focus on:

V. Computational and Theoretical Studies of this compound

V. Computational and Theoretical Studies of 2 Hydrazinylpropanenitrile

Molecular Modeling and Simulation

Intermolecular Interactions

The strict adherence to the provided outline, which necessitates specific data points including electronic structure details, reaction energy profiles, transition state geometries, conformational analyses, and intermolecular interaction studies for 2-Hydrazinylpropanenitrile, cannot be fulfilled without these foundational research findings. Crafting an article without this specific data would require speculation or the use of information from analogous compounds, which would not meet the required standards of scientific accuracy and specificity for the requested subject.

Therefore, until dedicated computational and theoretical research on this compound is conducted and published, the creation of the outlined article remains unfeasible.

Vi. Applications of 2 Hydrazinylpropanenitrile in Synthetic Organic Chemistry

Role in Heterocyclic Chemistry

2-Hydrazinylpropanenitrile is a valuable reagent in the synthesis of various heterocyclic compounds, particularly those containing nitrogen atoms. Its bifunctional nature, possessing both a hydrazinyl and a nitrile group, allows for a range of cyclization reactions to form diverse ring systems.

Synthesis of Nitrogen-Containing Heterocycles

The presence of the hydrazinyl group in this compound makes it a key building block for the construction of nitrogen-containing heterocycles. These heterocycles are significant structural motifs in many biologically active compounds and functional materials. frontiersin.orgnih.gov The reactivity of the hydrazine (B178648) moiety allows for condensation reactions with various electrophiles, leading to the formation of five- and six-membered rings. For instance, reaction with 1,3-dicarbonyl compounds can yield pyrazoles, while condensation with α,β-unsaturated ketones can lead to the formation of pyrazolines.

Furthermore, the nitrile group can participate in cyclization reactions, often after initial reaction at the hydrazinyl group. This dual reactivity enables the synthesis of a variety of heterocyclic systems from a single starting material. The synthesis of these heterocycles is of great interest due to their wide range of applications in medicinal chemistry and materials science. kit.edumdpi.com

| Heterocycle Class | Synthetic Precursors with this compound | Significance of Heterocycle |

| Pyrazoles | 1,3-Dicarbonyl compounds | Core structure in many pharmaceuticals |

| Pyrazolines | α,β-Unsaturated ketones | Biologically active compounds |

| Triazoles | Reagents providing a third nitrogen atom | Applications in medicinal and materials chemistry |

| Tetrazoles | Azides | Bioisosteres for carboxylic acids |

Building Blocks for Polycyclic Systems

Beyond the synthesis of simple monocyclic heterocycles, this compound also serves as a valuable building block for the construction of more complex polycyclic systems. mdpi.com These intricate molecular architectures are often found in natural products and pharmaceutically active compounds. The initial heterocyclic ring formed from this compound can be further functionalized and annulated to create fused or bridged polycyclic structures.

The versatility of this compound allows for its incorporation into multi-step synthetic sequences, where the initially formed heterocycle is elaborated into a more complex polycyclic framework. This approach is crucial for accessing novel chemical space and developing new molecular entities with unique properties.

Precursor to Biologically Relevant Molecules

The heterocyclic and polycyclic systems derived from this compound are often scaffolds for molecules with significant biological relevance. While this section will not delve into the specific biological activities, it will focus on the role of this compound as a precursor in the synthesis of these important molecular classes.

Precursors for Drug-Like Molecules

The term "drug-like" refers to molecules that possess physicochemical properties consistent with known drugs, making them more likely to be orally bioavailable and have favorable pharmacokinetic profiles. Nitrogen-containing heterocycles are a prominent feature of many approved drugs. frontiersin.orgnih.gov The ability to readily synthesize a variety of these heterocycles from this compound makes it a valuable starting material in the early stages of drug discovery.

The diverse heterocyclic scaffolds accessible from this precursor can be further decorated with various functional groups to create libraries of compounds for high-throughput screening. This process is essential for identifying new hit and lead compounds in the development of novel therapeutics.

| Drug-Like Scaffold | Synthetic Utility of this compound |

| Substituted Pyrazoles | Facile synthesis from 1,3-dicarbonyls |

| Functionalized Triazoles | Versatile precursor for "click chemistry" applications |

| Fused Heterocyclic Systems | Building block for complex, rigid scaffolds |

Intermediates in Pharmaceutical Synthesis

In addition to its role in the discovery of new drug-like molecules, this compound and its derivatives can also serve as key intermediates in the synthesis of established pharmaceutical agents. mlunias.com Pharmaceutical intermediates are the building blocks used in the multi-step synthesis of active pharmaceutical ingredients (APIs). zlchemi.com The efficient and cost-effective synthesis of these intermediates is crucial for the large-scale production of medicines.

Vii. Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies

The synthesis of alkyl hydrazines like 2-Hydrazinylpropanenitrile is an area ripe for innovation. Traditional methods often rely on harsh conditions or hazardous reagents. Future methodologies are expected to focus on catalytic, atom-economical, and safer processes.

Catalytic Approaches: Transition-metal catalysis is a cornerstone of modern organic synthesis, and its application to C-N bond formation is a promising direction. nih.govpageplace.de Research into catalysts based on rhodium and iridium has shown potential for direct C-H amination, which could offer a more direct route to compounds like this compound, minimizing the need for pre-functionalized starting materials. nih.gov Nickel, copper, and palladium-based catalysts are also being explored for C-N cross-coupling reactions, which could be adapted for the synthesis of hydrazine (B178648) derivatives. organic-chemistry.org For instance, a Ni(II)-bipyridine complex has been shown to catalyze the photochemical C-N coupling of (hetero)aryl chlorides with hydrazides, a strategy that could potentially be modified for alkyl derivatives. organic-chemistry.org

Direct Reductive Alkylation and Amination: More direct methods, such as the reductive alkylation of hydrazine derivatives, are gaining traction. A one-pot method using α-picoline-borane has proven effective for creating various N-alkylhydrazine derivatives and could be adapted for the specific synthesis of this compound. organic-chemistry.org Similarly, researchers are developing methods to construct the nitrile group without the use of highly toxic cyanide reagents, for example, by forming a hydrazone from an aldehyde, followed by oxidative cleavage to yield the nitrile. chemistryviews.org

Illustrative Synthetic Strategies for Alkyl Hydrazines

| Methodology | Catalyst/Reagent Example | Potential Advantages for this compound Synthesis |

| Transition-Metal Catalyzed C-H Amination | Cp*Ir(III) complexes | Direct functionalization of propane (B168953) backbone, high atom economy. |

| Photochemical C-N Coupling | Ni(II)-bipyridine complex | Mild reaction conditions, good functional group tolerance. |

| Direct Reductive Alkylation | α-Picoline-borane | One-pot procedure, avoids harsh alkylating agents. |

| N-N Cross-Coupling | Nickel catalysts with O-benzoylated hydroxamates | Versatile for creating substituted hydrazine moieties. organic-chemistry.org |

| Cyanide-Free Nitrile Synthesis | Hydrazone formation followed by oxidation | Avoids highly toxic hydrocyanic acid or its salts. chemistryviews.org |

Exploration of New Reactivity Pathways

The dual functionality of this compound offers a rich landscape for exploring novel reactivity. The electrophilic carbon of the nitrile group and the nucleophilic nature of the hydrazine moiety can engage in a variety of transformations. researchgate.netresearchgate.netlibretexts.org

Intramolecular Cyclizations: A key area of future research will be the exploration of intramolecular reactions. The proximity of the hydrazine and nitrile groups suggests that this compound could be a valuable precursor for synthesizing nitrogen-containing heterocycles. For example, under specific conditions, it could undergo cyclization to form substituted pyrazoles or pyrazolines, which are important scaffolds in medicinal chemistry. mdpi.com

Reactions of the Nitrile Group: The nitrile group can undergo a wide range of reactions, including hydrolysis to carboxylic acids, reduction to primary amines, and addition of organometallic reagents to form ketones. libretexts.orgwikipedia.orglibretexts.org The presence of the adjacent hydrazine group may modulate this reactivity, potentially enabling selective transformations that are not possible with simpler nitriles. The electron-donating nature of the hydrazine could influence the electrophilicity of the nitrile carbon.

Reactions of the Hydrazine Group: Hydrazines are versatile nucleophiles and are used in the synthesis of hydrazones and other derivatives. organic-chemistry.org Arylhydrazines have recently been explored as novel electrophilic partners in cross-coupling reactions, a reactivity pattern that could be investigated for alkyl hydrazines like this compound. nih.gov

Potential Reactivity Pathways for Investigation

| Functional Group | Reaction Type | Potential Product Class |

| Nitrile & Hydrazine | Intramolecular Cyclization | Pyrazoles, Pyrazolines, other N-Heterocycles |

| Nitrile | Hydrolysis | 3-Hydrazinylpropanoic acid |

| Nitrile | Reduction (e.g., with LiAlH₄) | Propane-1,2-diamine derivatives |

| Nitrile | Grignard Addition | Ketones (via imine intermediate) |

| Hydrazine | Condensation with Aldehyde/Ketone | Hydrazones |

| Hydrazine | Denitrogenative Coupling | C-C or C-X bond formation |

Advanced Computational Modeling for Reaction Prediction

Computational chemistry is an increasingly powerful tool for predicting reaction outcomes and understanding mechanisms. For a molecule like this compound, computational modeling can accelerate the discovery of new reactions and synthetic routes.

Mechanism and Reactivity Studies: Density Functional Theory (DFT) and other quantum mechanics (QM) methods can be used to model reaction pathways. nih.gov For instance, DFT calculations have been used to investigate the decomposition mechanisms of hydrazine on iridium catalysts and to study the synthesis of hydrazine on Co₃Mo₃N surfaces. nih.govrsc.org Similar studies on this compound could elucidate the barriers for intramolecular cyclization versus intermolecular reactions, guiding experimental design. nih.gov

Predictive Synthesis and Bioactivity: Machine learning (ML) and artificial intelligence (AI) are transforming chemical synthesis and drug discovery. stanford.eduacs.org By training models on large datasets of known reactions, it is possible to predict the most likely products for a given set of reactants. microsoft.com Such models could be applied to this compound to screen for novel reactivity pathways virtually. Furthermore, ML models can predict the bioactivity of small molecules based on their structure, which could be used to identify potential pharmaceutical applications for derivatives of this compound. stanford.edunih.govoup.com

Computational Tools and Their Applications

| Computational Method | Application for this compound | Expected Outcome |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms (e.g., cyclization) | Calculation of transition states and activation energies. nih.govrsc.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in solvent or enzyme active sites | Understanding environmental effects on reactivity. nih.gov |

| Machine Learning (ML) for Retrosynthesis | Predicting plausible synthetic routes | Identification of novel, efficient synthetic pathways. microsoft.com |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity of derivatives | Prioritization of derivatives for synthesis and testing. |

Sustainable and Green Chemical Synthesis

The principles of green chemistry are becoming integral to modern chemical process development. Future research on this compound will undoubtedly focus on creating more environmentally benign synthetic methods. researchgate.net

Eco-Friendly Solvents and Catalysts: A major focus will be replacing hazardous solvents with greener alternatives. Water, polyethylene (B3416737) glycols (PEGs), and bio-based solvents like Cyrene™ are being increasingly used for the synthesis of nitrogen-containing compounds. mdpi.comnih.gov The development of reactions in these solvents for the synthesis of this compound would significantly reduce the environmental impact. mdpi.com Additionally, using recyclable solid acid catalysts or developing metal-free catalytic systems aligns with green chemistry principles. nih.gov

Energy Efficiency and Atom Economy: Microwave-assisted synthesis is an emerging technique that can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov This method has been successfully applied to the synthesis of various N-heterocyles and could be adapted for the production of this compound. nih.govrsc.org Furthermore, synthetic strategies will be designed to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing waste. kyushu-u.ac.jpsciencedaily.com

Comparison of Synthetic Approaches

| Green Chemistry Principle | Traditional Approach | Potential Green Alternative |

| Solvent | Chlorinated or polar aprotic solvents (e.g., DMF) | Water, PEG, Cyrene™, or solvent-free conditions. mdpi.comnih.gov |

| Energy Input | Conventional heating (oil bath) | Microwave irradiation, ultrasound. nih.gov |

| Reagents | Stoichiometric, hazardous reagents (e.g., cyanides) | Catalytic systems, cyanide-free nitrile sources. chemistryviews.org |

| Waste Reduction | Multi-step synthesis with purification at each step | One-pot or telescopic synthesis to minimize waste. kyushu-u.ac.jp |

Integration into Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. researchgate.net This is particularly relevant for reactions involving potentially hazardous intermediates or exothermic processes.

Continuous Flow Synthesis: The synthesis of hydrazine derivatives and related heterocycles has been successfully demonstrated in flow reactors. mdpi.comrsc.orgacs.org Performing the synthesis of this compound in a continuous flow setup would allow for precise control over reaction parameters like temperature and residence time, potentially leading to higher yields and purities. ucd.ie It also enhances safety by minimizing the volume of reactive material at any given time, a key consideration when working with hydrazines. amt.uk

Automated Synthesis Platforms: Automated synthesis platforms that integrate robotic handling with flow reactors are accelerating chemical discovery. biovanix.comchemspeed.com These systems can perform multi-step syntheses and generate libraries of related compounds with minimal human intervention. innovationnewsnetwork.comnus.edu.sg Integrating the synthesis of this compound into such a platform would enable the rapid production and screening of derivatives for various applications, significantly speeding up the research and development cycle. innovationnewsnetwork.com

Batch vs. Flow Synthesis Comparison

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Safety | Larger volumes of potentially hazardous materials. | Small reactor volumes, better heat management. amt.uk |

| Process Control | Difficult to control temperature and mixing precisely. | Excellent control over temperature, pressure, and mixing. |

| Scalability | Scaling up can be challenging and non-linear. | Scaled by running the system for a longer time. |

| Reproducibility | Can vary between batches. | Highly reproducible and consistent product quality. researchgate.net |

| Integration | Difficult to integrate multiple steps. | Readily allows for multi-step "telescoped" syntheses. nus.edu.sg |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.